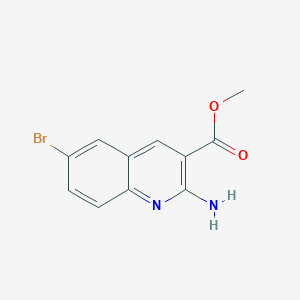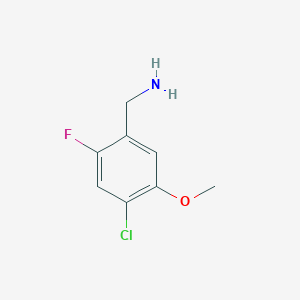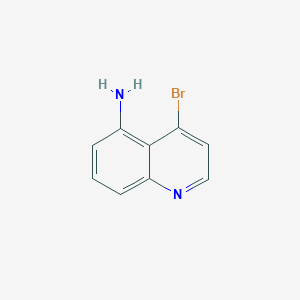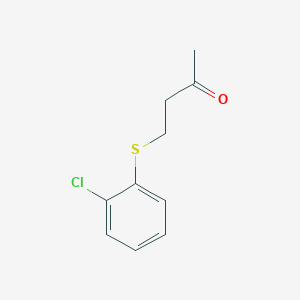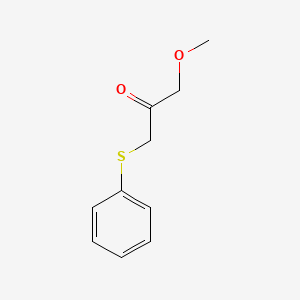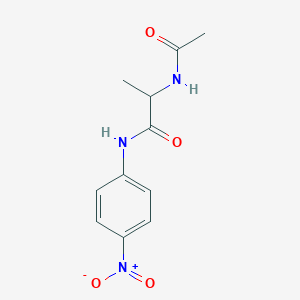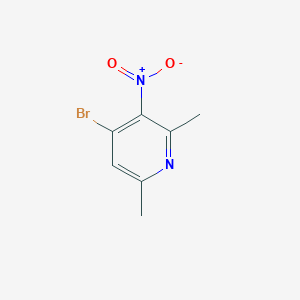![molecular formula C24H18N2 B13655927 3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine is a compound that belongs to the family of carbazole derivatives. It is known for its unique structural properties, which include a biphenyl core linked to a carbazole moiety. This compound is widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid derivative.
Introduction of the Carbazole Moiety: The carbazole unit is introduced via a Buchwald-Hartwig amination reaction, where the biphenyl core is reacted with carbazole in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods
In industrial settings, the production of 3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or carbazole units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted biphenyl and carbazole compounds .
Aplicaciones Científicas De Investigación
3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of 3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine involves its ability to form exciplexes with electron acceptors. This process is crucial in OLED and TADF applications, where the compound facilitates efficient energy transfer and emission. The molecular targets include the electron acceptors in the device, and the pathways involved are related to the formation and decay of excited states .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: An isomer with a different linkage that affects its electronic properties.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: Another isomer with a meta-linkage that limits conjugation to the central biphenyl, resulting in higher triplet energy.
3,3’-Di(9H-carbazol-9-yl)-5-cyano-1,1’-biphenyl: A derivative with a cyano group that enhances electron transport properties.
Uniqueness
3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine is unique due to its specific structural arrangement, which provides a balance between electron-rich and electron-deficient regions. This balance is crucial for its performance in OLED and TADF applications, making it a versatile and valuable compound in organic electronics .
Propiedades
Fórmula molecular |
C24H18N2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-(3-carbazol-9-ylphenyl)aniline |
InChI |
InChI=1S/C24H18N2/c25-19-14-12-17(13-15-19)18-6-5-7-20(16-18)26-23-10-3-1-8-21(23)22-9-2-4-11-24(22)26/h1-16H,25H2 |
Clave InChI |
ULOTTYPEMHNXNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC=C(C=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


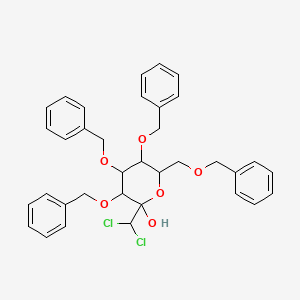

![4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13655853.png)

